molecular formula C10H8N2O2 B1273747 3-(1H-pyrazol-5-yl)benzoic acid CAS No. 850375-11-0

3-(1H-pyrazol-5-yl)benzoic acid

Cat. No. B1273747
M. Wt: 188.18 g/mol
InChI Key: RXZRBZWATRFHCS-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-5-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Benzoic acid is a simple aromatic carboxylic acid, and its derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 3-(1H-pyrazol-5-yl)benzoic acid, the synthesis would likely involve a similar strategy, where a suitable benzoic acid precursor is reacted with a hydrazine derivative to form the pyrazole ring. The papers provided do not directly describe the synthesis of 3-(1H-pyrazol-5-yl)benzoic acid, but they do discuss the synthesis of related compounds. For example, the synthesis of 3,5-dimethylpyrazole derivatives is described, which involves the functionalization of pyrazole carboxylic acids and acid chlorides with various reagents .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can adopt different conformations and exhibit various types of intramolecular and intermolecular interactions. For instance, the crystal structure of a related compound, 3,5-dimethyl-1H-pyrazole-2-hydroxy-5-(phenyldiazenyl)benzoic acid, shows intramolecular hydrogen bonding and intermolecular interactions that stabilize the crystal structure . These interactions are crucial for the molecular conformation and packing in the solid state.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including functionalization at different positions on the ring. The reactivity of the pyrazole ring allows for the introduction of various substituents, which can significantly alter the compound's physical and chemical properties. For example, the reaction of pyrazole carboxylic acids with amines can lead to the formation of carboxamides, as demonstrated in the functionalization reactions of pyrazole-3-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure, including the nature and position of substituents on the pyrazole ring. These properties include solubility, melting point, and reactivity, which are important for the compound's applications. The spectroscopic properties, such as IR and NMR spectra, provide insights into the functional groups present and the molecular environment. Theoretical studies, such as DFT calculations, can predict the electronic structure and reactivity of these compounds . Additionally, the nonlinear optical properties of some pyrazole derivatives have been studied, indicating potential applications in materials science .

Scientific Research Applications

Molecular Interactions and Biological Activities

Pyrazole derivatives, including those related to 3-(1H-pyrazol-5-yl)benzoic acid, have shown significant potential in pharmacology. A study by Shubhangi et al. (2019) focused on the in silico analysis and synthesis of pyrazole derivatives, demonstrating their antimicrobial activities against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Shubhangi et al., 2019).

Optical Nonlinearity and Potential NLO Materials

Chandrakantha et al. (2013) synthesized a novel series of pyrazole derivatives exhibiting significant optical nonlinearity, indicating their potential as materials for optical limiting applications. This highlights the role of such compounds in the development of new materials for photonic and optoelectronic technologies (Chandrakantha et al., 2013).

Synthesis and Characterization of Novel Derivatives

Quiroga et al. (2007) reported on the synthesis of a series of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, which were prepared via a novel solvent-free protocol. This research contributes to the development of new synthetic methodologies and the exploration of novel chemical structures (Quiroga et al., 2007).

Cytotoxicity Studies and Potential Cancer Therapeutics

In the realm of cancer research, pyrazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines. A study by McKay et al. (2016) synthesized and characterized palladium(II) and platinum(II) complexes of pyrazole-based ligands, highlighting their potential as cytotoxic agents against cancer cells (McKay et al., 2016).

Molecular Docking and Mechanistic Studies

Yıldırım et al. (2005) explored the reaction mechanisms of pyrazole derivatives, providing insights into their chemical behavior and potential applications in the design of targeted therapeutic agents (Yıldırım et al., 2005).

Structural and Thermal Analyses

Studies by Kumara et al. (2018) and Naveen et al. (2018) on pyrazole derivatives included detailed structural elucidation using X-ray crystallography and thermal analysis, contributing to our understanding of the physical properties of these compounds and their potential in material science (Kumara et al., 2018); (Naveen et al., 2018).

properties

IUPAC Name

3-(1H-pyrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZRBZWATRFHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383762
Record name 3-(1H-pyrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-5-yl)benzoic acid

CAS RN

850375-11-0
Record name 3-(1H-Pyrazol-3-yl)benzoic acid
Source ChemIDplus
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Record name 3-(1H-pyrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-3-yl)benzoic acid
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Record name 3-(1H-PYRAZOL-3-YL)BENZOIC ACID
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